2-(Butylthio)-4,5-dihydro-1H-imidazole 2-(Butylthio)-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 62059-38-5
VCID: VC16274029
InChI: InChI=1S/C7H14N2S/c1-2-3-6-10-7-8-4-5-9-7/h2-6H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H14N2S
Molecular Weight: 158.27 g/mol

2-(Butylthio)-4,5-dihydro-1H-imidazole

CAS No.: 62059-38-5

Cat. No.: VC16274029

Molecular Formula: C7H14N2S

Molecular Weight: 158.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Butylthio)-4,5-dihydro-1H-imidazole - 62059-38-5

Specification

CAS No. 62059-38-5
Molecular Formula C7H14N2S
Molecular Weight 158.27 g/mol
IUPAC Name 2-butylsulfanyl-4,5-dihydro-1H-imidazole
Standard InChI InChI=1S/C7H14N2S/c1-2-3-6-10-7-8-4-5-9-7/h2-6H2,1H3,(H,8,9)
Standard InChI Key IECYSNCSCGTHHH-UHFFFAOYSA-N
Canonical SMILES CCCCSC1=NCCN1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered imidazole ring in which two adjacent nitrogen atoms occupy positions 1 and 3. The 4,5-dihydro designation indicates partial saturation, reducing the ring’s aromaticity compared to fully unsaturated imidazoles. At position 2, a butylthio group (SC4H9-\text{S}-\text{C}_4\text{H}_9) is attached, introducing significant hydrophobicity . The SMILES notation CCCCSC1=NCCN1\text{CCCCSC1=NCCN1} succinctly captures this structure , while the InChIKey IECYSNCSCGTHHH-UHFFFAOYSA-N\text{IECYSNCSCGTHHH-UHFFFAOYSA-N} provides a unique identifier for chemical databases .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC7H14N2S\text{C}_7\text{H}_{14}\text{N}_2\text{S}
Molecular Weight158.27 g/mol
Exact Mass158.08777 g/mol
SMILESCCCCSC1=NCCN1\text{CCCCSC1=NCCN1}
InChIKeyIECYSNCSCGTHHH-UHFFFAOYSA-N

Synthesis and Reactivity

General Synthetic Approaches

While no explicit protocol for 2-(butylthio)-4,5-dihydro-1H-imidazole is documented in the reviewed sources, analogous imidazole syntheses suggest viable routes. A common strategy involves the condensation of thioureas with α-halo ketones or aldehydes. For example, the patent CN103214420A details the synthesis of a structurally related imidazole derivative (2-butyl-4-chloro-5-formylimidazole) via glyoxal condensation with pentamidine hydrochloride under pH-controlled conditions. Adapting this method, one might substitute pentamidine with a butylthio-containing precursor to target the desired compound.

Challenges in Synthesis

Key challenges include:

  • pH Sensitivity: As noted in , imidazole condensations require strict pH control (6.0–7.5) to avoid byproduct formation.

  • Thioether Stability: The butylthio group may undergo oxidation during synthesis, necessitating inert atmospheres or reducing agents.

  • Purification: Partial saturation complicates crystallization, often requiring chromatographic techniques.

Comparative Analysis with Related Imidazoles

The butylthio substituent distinguishes this compound from simpler imidazole derivatives. The table below highlights structural and property differences:

Table 2: Comparison of Thio-Substituted Imidazoles

CompoundMolecular FormulaMolecular Weight (g/mol)SubstituentLipophilicity (LogP)*
2-(Butylthio)-4,5-dihydro-1H-imidazoleC7H14N2S\text{C}_7\text{H}_{14}\text{N}_2\text{S}158.27Butylthio2.1
2-MethylthioimidazoleC4H6N2S\text{C}_4\text{H}_6\text{N}_2\text{S}116.17Methylthio0.8
2-PhenylthioimidazoleC9H10N2S\text{C}_9\text{H}_{10}\text{N}_2\text{S}178.25Phenylthio2.9
*Calculated using PubChem’s XLogP3 algorithm .

The butylthio group confers intermediate lipophilicity, positioning the compound between methyl and phenyl analogs. This balance may optimize membrane permeability in biological systems while maintaining sufficient solubility for synthetic manipulations.

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